Cascade Yellow

Description

Properties

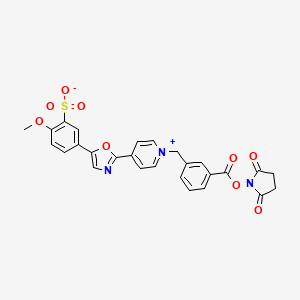

Molecular Formula |

C27H21N3O9S |

|---|---|

Molecular Weight |

563.5 g/mol |

IUPAC Name |

5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate |

InChI |

InChI=1S/C27H21N3O9S/c1-37-21-6-5-19(14-23(21)40(34,35)36)22-15-28-26(38-22)18-9-11-29(12-10-18)16-17-3-2-4-20(13-17)27(33)39-30-24(31)7-8-25(30)32/h2-6,9-15H,7-8,16H2,1H3 |

InChI Key |

PTIUZRZHZRYCJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Cascade Yellow: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of the fluorescent dye, Cascade Yellow. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work. This guide details the dye's key spectral characteristics, provides methodologies for their determination, and illustrates its application in a common experimental workflow.

Core Spectral Properties of this compound

This compound is a sulfonated pyridyloxazole (PyMPO) laser dye known for its utility in fluorescence microscopy and flow cytometry.[1] A defining characteristic of this compound is its unusually large Stokes shift, the difference between the wavelength maxima of its absorbance and emission spectra.[1][2] This large separation between excitation and emission wavelengths is advantageous as it minimizes the overlap between the excitation light and the emitted fluorescence signal, thereby reducing background interference and enhancing detection sensitivity.[1]

Quantitative Spectral Data

The key spectral properties of this compound are summarized in the table below. These values represent a consensus from multiple sources and provide a reliable reference for experimental design.

| Property | Value | Units | References |

| Excitation Maximum (λex) | ~402 - 410 | nm | [1][3][4] |

| Emission Maximum (λem) | ~545 - 558 | nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~25,000 | cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.56 | - | [3][5] |

| Stokes Shift | ~143 - 156 | nm | [2] |

Experimental Protocols

Accurate characterization of the spectral properties of fluorescent dyes like this compound is crucial for their effective use. The following sections provide detailed protocols for the experimental determination of key spectral parameters.

Measurement of Absorbance and Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., deionized water, PBS) to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Dilution Series: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 25 µM.

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the wavelength range to scan from approximately 300 nm to 600 nm.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the solvent to be used as a blank.

-

-

Blank Measurement: Place the blank cuvette in the spectrophotometer and record the baseline absorbance.

-

Sample Measurement:

-

Starting with the lowest concentration, rinse the sample cuvette with the solution to be measured, then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat this for all dilutions, ensuring the cuvette is rinsed with the next solution before filling.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

-

For each concentration, record the absorbance value at λmax.

-

Plot a graph of absorbance at λmax versus concentration.

-

Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) when the path length is 1 cm, according to the Beer-Lambert law (A = εcl).

-

Measurement of Fluorescence Excitation and Emission Spectra

The excitation spectrum shows the relative efficiency of different wavelengths of light to excite the fluorophore, while the emission spectrum shows the distribution of wavelengths of the emitted light after excitation at a specific wavelength.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation maximum should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Place the sample in a quartz cuvette.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the absorbance maximum of this compound (e.g., 402 nm).

-

Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 450 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity determined from the emission spectrum (e.g., 545 nm).

-

Scan the excitation monochromator over a wavelength range that encompasses the expected absorption (e.g., 350 nm to 500 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. It should be corrected for variations in the lamp output over the scanned wavelength range.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Protocol:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common standard for this region.

-

Preparation of Solutions: Prepare a series of dilutions for both this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to ensure linearity.

-

Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

The quantum yield of this compound (Φ_CY) can be calculated using the following equation: Φ_CY = Φ_std * (m_CY / m_std) * (n_CY² / n_std²) where:

-

Φ_std is the quantum yield of the standard.

-

m_CY and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for this compound and the standard, respectively.

-

n_CY and n_std are the refractive indices of the solvents used for this compound and the standard, respectively (if different).

-

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound is employed.

References

Cascade Yellow Dye: A Technical Guide to its Mechanism and Application in Neuronal Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascade Yellow is a fluorescent dye belonging to the pyrene family, widely utilized as a polar tracer for delineating neuronal morphology. Its high water solubility, excellent quantum yield, and fixable nature make it a valuable tool for neuroanatomical studies. This technical guide provides an in-depth exploration of this compound's mechanism of action, experimental protocols for its use, and a comparative analysis with other common neuronal tracers.

Core Mechanism of Action

This compound functions as an intracellular filler dye, primarily introduced into neurons via microinjection. Unlike tracers that rely on active axonal transport mechanisms, this compound passively diffuses throughout the cytoplasm of the injected neuron, revealing its complete morphology, including the soma, dendrites, and axonal arborizations.

The dye's utility as a neuronal tracer is underpinned by several key properties:

-

Polarity and Membrane Impermeability: As a highly polar molecule, this compound does not readily cross cell membranes. This property ensures that the dye remains within the injected neuron, providing a well-defined and high-contrast image of its structure without leaking into adjacent cells.

-

Hydrazide Moiety for Fixability: this compound contains a hydrazide group that reacts with aldehydes, such as formaldehyde or glutaraldehyde, during standard histological fixation procedures. This covalent cross-linking immobilizes the dye within the cell, preserving the fluorescent signal even after tissue processing for microscopy.

-

High Quantum Yield and Photostability: The dye exhibits strong fluorescence with a high quantum yield, meaning it efficiently converts excitation light into emitted fluorescent light.[1] Its good photostability allows for prolonged imaging sessions with minimal signal degradation.

The primary mechanism of action is therefore the direct visualization of neuronal architecture through passive cytoplasmic diffusion and subsequent fixation. It is important to note that this compound is not typically used for tracing long neuronal pathways via anterograde or retrograde axonal transport, a role better suited for tracers like biotinylated dextran amines or viral vectors.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound dye.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅N₅O₇S₂ | PubChem |

| Molecular Weight | 497.5 g/mol | PubChem |

| Excitation Maximum | ~400-410 nm | [1] |

| Emission Maximum | ~520-540 nm | [1] |

| Stokes Shift | ~120-130 nm | Calculated |

| Quantum Yield | ~0.54 | [1] |

| Molar Absorptivity (ε) | >28,000 cm⁻¹M⁻¹ at ~400 nm | [1] |

| Solubility | High in water | [1] |

Experimental Protocols

Detailed methodologies for the use of this compound in neuronal tracing are provided below. These protocols are based on established practices for similar polar tracers and should be optimized for specific experimental conditions.

Microinjection Protocol

This protocol describes the intracellular loading of this compound into a target neuron.

Materials:

-

This compound dye (lithium or potassium salt)

-

Sterile intracellular solution (e.g., 2 M potassium acetate)

-

Micropipette puller

-

Glass micropipettes (borosilicate glass)

-

Micromanipulator and injection system (e.g., picospritzer)

-

Microscope with appropriate optics for cell visualization

Procedure:

-

Prepare Dye Solution: Dissolve this compound in the intracellular solution to a final concentration of 1-5% (w/v). Vortex thoroughly and centrifuge to pellet any undissolved particles.

-

Pull Micropipettes: Pull glass micropipettes to a fine tip (typically <1 µm diameter) using a micropipette puller.

-

Backfill Micropipette: Backfill the micropipette with the this compound solution using a microloader pipette tip.

-

Position Micropipette: Under microscopic guidance, carefully approach the target neuron with the dye-filled micropipette using a micromanipulator.

-

Impale Neuron: Gently impale the neuron with the micropipette. A successful impalement is often indicated by a sudden drop in membrane potential if performing electrophysiological recording simultaneously.

-

Inject Dye: Inject the dye into the neuron using brief, positive pressure pulses from the injection system. Monitor the filling of the neuron under fluorescence microscopy. The cell body and proximal dendrites should fill rapidly.

-

Allow Diffusion: After injection, allow sufficient time for the dye to diffuse throughout the entire neuron, including distal processes. This can take from several minutes to over an hour depending on the size and complexity of the neuron.

-

Withdraw Micropipette: Carefully withdraw the micropipette from the neuron.

Tissue Fixation Protocol

This protocol is for fixing the tissue to preserve the neuronal morphology and the fluorescent signal from this compound.

Materials:

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4

-

Phosphate-buffered saline (PBS)

Procedure:

-

Primary Fixation: Following the desired post-injection survival time, perfuse the animal transcardially with cold PBS, followed by cold 4% PFA in PBS.

-

Post-fixation: Dissect the brain or tissue of interest and post-fix in 4% PFA at 4°C for 4-12 hours. The duration of post-fixation may need to be optimized.

-

Cryoprotection (Optional): For cryosectioning, transfer the tissue to a 30% sucrose solution in PBS at 4°C until it sinks.

-

Sectioning: Section the tissue using a vibratome or cryostat at the desired thickness (e.g., 40-100 µm).

-

Storage: Store the sections in PBS or a cryoprotectant solution at 4°C or -20°C, respectively, protected from light.

Fluorescence Imaging Protocol

This protocol outlines the parameters for visualizing this compound fluorescence.

Equipment:

-

Epifluorescence or confocal microscope

-

Light source with excitation around 400-410 nm (e.g., mercury lamp with a DAPI/Violet filter set or a 405 nm laser line on a confocal microscope)

-

Emission filter centered around 520-540 nm

Procedure:

-

Mount Sections: Mount the tissue sections onto glass slides with an aqueous mounting medium.

-

Microscope Setup:

-

Excitation: Use an excitation wavelength of approximately 405 nm.

-

Emission: Collect the emitted fluorescence between 500 nm and 550 nm.

-

-

Image Acquisition: Acquire images using appropriate objective magnification and detector settings (e.g., photomultiplier tube voltage and gain on a confocal microscope) to achieve a good signal-to-noise ratio. For detailed morphological analysis, acquiring a Z-stack of confocal images is recommended.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Mechanism of Action for this compound.

Caption: Experimental Workflow for Neuronal Tracing.

Conclusion

This compound is a robust and reliable fluorescent dye for the morphological analysis of individual neurons. Its primary mechanism of action involves passive diffusion from a microinjection pipette and subsequent covalent fixation within the cell. This allows for high-resolution imaging of the entire neuronal structure. While not suited for trans-synaptic or long-range axonal transport studies, its bright fluorescence, photostability, and compatibility with standard histological techniques make it an invaluable tool for detailed neuroanatomical investigations. Careful adherence to the outlined protocols will enable researchers to effectively utilize this compound for visualizing neuronal architecture with high fidelity.

References

Cascade Yellow: A Technical Guide to Its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascade Yellow is a fluorescent dye known for its distinctive spectral properties, particularly its large Stokes shift. This characteristic, along with its bright yellow fluorescence, makes it a valuable tool in various biological and biotechnological applications, including flow cytometry and oligonucleotide labeling. This technical guide provides a comprehensive overview of the known properties of this compound, general experimental protocols for its characterization and use, and logical diagrams to illustrate relevant workflows.

Chemical and Physical Properties

This compound is a complex organic molecule with the IUPAC name 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate[1]. Its key properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C27H21N3O9S | |

| Molecular Weight | 563.5 g/mol | [1] |

| Excitation Maximum | ~402 nm | |

| Emission Maximum | ~545 nm | [2] |

| Extinction Coefficient | 25,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield | 0.56 | [2] |

| Appearance | Yellow solid | |

| Solubility | Water |

Discovery and Synthesis

Similarly, a specific, step-by-step chemical synthesis protocol for this compound is not publicly documented. Commercial suppliers offer the compound for sale or synthesis on demand[6]. Based on the chemical structure, a plausible synthetic approach would likely involve the multi-step assembly of the pyridinium, oxazole, and functionalized phenyl components.

Experimental Protocols

While a specific synthesis protocol for this compound is unavailable, the following are general experimental methodologies for the characterization and application of this and similar fluorescent dyes.

Characterization of this compound

Objective: To verify the identity, purity, and spectral properties of a sample of this compound.

Materials:

-

This compound sample

-

High-performance liquid chromatograph (HPLC) with a UV-Vis detector

-

Nuclear magnetic resonance (NMR) spectrometer

-

Fourier-transform infrared (FTIR) spectrometer

-

Mass spectrometer (MS)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Appropriate solvents (e.g., HPLC-grade water, acetonitrile, DMSO)

Methodology:

-

Purity Assessment (HPLC):

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Run a gradient elution program (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye.

-

A single major peak indicates high purity.

-

-

Structural Confirmation (NMR, FTIR, and MS):

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known chemical structure of this compound.

-

FTIR Spectroscopy: Acquire an FTIR spectrum of the solid sample. Characteristic peaks corresponding to the functional groups (e.g., sulfonate, ester, carbonyl, aromatic rings) should be present.

-

Mass Spectrometry: Analyze the sample using high-resolution mass spectrometry to confirm the molecular weight and elemental composition.

-

-

Photophysical Property Measurement:

-

Absorption Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance of a dilute solution of this compound across a range of wavelengths to determine the absorption maximum (λ_max_).

-

Emission Spectrum: Using a fluorometer, excite the sample at its absorption maximum and measure the fluorescence emission across a range of wavelengths to determine the emission maximum (λ_em_).

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Extinction Coefficient Calculation: The molar extinction coefficient can be calculated using the Beer-Lambert law by measuring the absorbance of a solution of known concentration at the absorption maximum.

-

Oligonucleotide Labeling with this compound

Objective: To covalently label an amine-modified oligonucleotide with this compound succinimidyl ester.

Materials:

-

Amine-modified oligonucleotide

-

This compound, succinimidyl ester (or other amine-reactive form)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

HPLC system for purification

Methodology:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer.

-

Dye Preparation: Dissolve the amine-reactive this compound in a small amount of DMF or DMSO.

-

Conjugation Reaction: Add the dissolved dye to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 10- to 20-fold excess of the dye is a common starting point.

-

Incubation: Gently mix the reaction and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

Purification:

-

Size-Exclusion Chromatography: Separate the labeled oligonucleotide from the unreacted dye using a size-exclusion column.

-

HPLC Purification: For higher purity, use reverse-phase or ion-exchange HPLC to separate the labeled product from unlabeled oligonucleotides and free dye.

-

-

Characterization: Confirm successful labeling by UV-Vis spectroscopy, looking for the absorbance peaks of both the oligonucleotide (around 260 nm) and this compound (around 402 nm).

Visualizations

Logical Workflow for Dye Characterization

Caption: Workflow for the characterization of this compound.

General Experimental Workflow for Flow Cytometry

Caption: A generalized workflow for a flow cytometry experiment.

References

- 1. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Dick Haugland - Wikipedia [en.wikipedia.org]

- 4. Molecular Probes® | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. cyto.purdue.edu [cyto.purdue.edu]

- 6. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

Photophysical and chemical characteristics of Cascade Yellow

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascade Yellow is a fluorescent dye belonging to the pyrenyloxytrisulfonic acid family. It is characterized by a significant Stokes shift, emitting in the yellow region of the spectrum after excitation with violet light. This property, along with its good water solubility, particularly in its hydrazide form, makes it a valuable tool in various biological applications. This technical guide provides an in-depth overview of the photophysical and chemical characteristics of this compound, detailed experimental protocols for its use, and visualizations of relevant experimental workflows.

Chemical and Physical Properties

This compound is a fluorochrome that can be obtained in several reactive forms, with the hydrazide salt being common for biological applications due to its ability to be fixed with aldehydes and its solubility in aqueous solutions.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₁N₃O₉S | [1] |

| Molecular Weight | 563.5 g/mol | [1] |

| IUPAC Name | 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate | [1] |

| Synonyms | This compound, CHEBI:51491 | [1] |

| Solubility | The hydrazide salt has good water solubility (~1% for sodium and potassium salts, ~8% for the lithium salt). Insoluble in water as a base. | [2][3] |

| Storage and Stability | Store at -20°C, desiccated and protected from light. Stable under normal storage conditions. Avoid heat and moisture. | [4][5] |

Photophysical Characteristics

This compound exhibits a large Stokes shift, which is advantageous in multicolor fluorescence experiments as it minimizes spectral overlap. The photophysical properties are summarized below.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~399-402 nm | [6][7] |

| Emission Maximum (λem) | ~545-549 nm | [6][7] |

| Molar Extinction Coefficient (ε) | ~25,000 cm⁻¹M⁻¹ at ~400 nm | [6] |

| Fluorescence Quantum Yield (Φf) | ~0.54 in water (for Cascade Blue hydrazide) | [3] |

| Fluorescence Lifetime (τ) | Data not readily available in the literature. | |

| Stokes Shift | ~150 nm | [7] |

Experimental Protocols

Measurement of Absorption Spectrum

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., deionized water for hydrazide salt)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance between 0.1 and 1.0 at the expected λmax. A typical starting concentration is 1-10 µM.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range to scan from 300 nm to 600 nm.

-

Use the solvent as a blank to zero the instrument.

-

-

Measurement:

-

Rinse the quartz cuvette with the working solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

Measurement of Emission Spectrum

Objective: To determine the wavelength of maximum fluorescence emission (λem) of this compound.

Materials:

-

This compound solution (from absorption protocol, absorbance < 0.1 at λex)

-

Spectrofluorometer

-

Fluorescence cuvettes (1 cm path length, four polished sides)

Procedure:

-

Sample Preparation: Use a dilute solution of this compound with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum (e.g., 400 nm).

-

Set the emission scan range from the excitation wavelength +10 nm to 700 nm (e.g., 410 nm to 700 nm).

-

Set appropriate excitation and emission slit widths (e.g., 5 nm).

-

-

Measurement:

-

Place a cuvette with the solvent blank in the fluorometer and record a blank scan.

-

Replace the blank with the this compound sample and record the emission spectrum.

-

-

Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength with the highest intensity is the λem.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound solutions of varying concentrations (absorbance 0.02 - 0.1)

-

Quantum yield standard with known Φf (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilutions for both this compound and the quantum yield standard in the same solvent if possible. The absorbance of these solutions at the excitation wavelength should range from 0.02 to 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.

-

Calculate the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of this compound (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

-

Where st denotes the standard and x the sample, Grad is the gradient from the plot, and η is the refractive index of the solvent.

-

Applications and Workflows

This compound hydrazide is a valuable polar tracer, particularly in neuroscience, for mapping neuronal projections and studying cell-to-cell communication through gap junctions.

Neuronal Tracing via Microinjection

This compound can be introduced into individual neurons through microinjection to visualize their morphology and trace their axonal pathways.

Caption: Workflow for neuronal tracing using this compound microinjection.

Gap Junction Intercellular Communication (GJIC) Assay

The passage of small, polar molecules like this compound hydrazide between adjacent cells can be used to assess the functionality of gap junctions.

Caption: Workflow for assessing gap junction communication with this compound.

References

- 1. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. ulab360.com [ulab360.com]

- 4. resources.finalsite.net [resources.finalsite.net]

- 5. eurogentec.com [eurogentec.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

Cascade Yellow: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascade Yellow is a fluorescent dye utilized in various biological research applications. A comprehensive understanding of its core photophysical properties, namely its quantum yield and extinction coefficient, is crucial for its effective implementation in quantitative fluorescence-based assays. This technical guide provides a summary of the available data for this compound and outlines generalized experimental protocols for the determination of these key parameters.

Core Photophysical Properties

The efficiency of a fluorophore is defined by its quantum yield and its ability to absorb light is described by its molar extinction coefficient. The reported values for this compound are summarized below.

| Property | Value | Units |

| Quantum Yield (Φ) | 0.56[1] | - |

| Molar Extinction Coefficient (ε) | 25,000[1] | cm-1M-1 |

| Excitation Maximum (λex) | ~402[1] | nm |

| Emission Maximum (λem) | ~545[1] | nm |

Note: The experimental conditions under which the quantum yield and extinction coefficient were determined (e.g., solvent, temperature) are not specified in the available literature. These parameters can be significantly influenced by the fluorophore's environment.

Experimental Protocols

The following sections detail generalized, standard protocols for the experimental determination of fluorescence quantum yield and molar extinction coefficient. These methods are broadly applicable to fluorescent dyes like this compound.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, water, or another appropriate solvent for both the sample and standard)

-

Standard fluorophore with a known quantum yield in the same spectral region as the sample (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54)

-

Sample of this compound

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence range of the dye.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the resulting linear plots for both the standard (GradStd) and the sample (GradSmp).

-

Calculate the quantum yield of the sample (ΦSmp) using the following equation:

ΦSmp = ΦStd * (GradSmp / GradStd) * (η2Smp / η2Std)

Where:

-

ΦStd is the quantum yield of the standard.

-

GradSmp and GradStd are the gradients of the plots for the sample and standard, respectively.

-

ηSmp and ηStd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term cancels out).

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

Solvent (a solvent in which this compound is soluble and that is transparent at the wavelength of maximum absorbance)

-

This compound

Procedure:

-

Accurately weigh a small amount of this compound powder.

-

Prepare a stock solution of known concentration by dissolving the weighed dye in a precise volume of the chosen solvent using a volumetric flask.

-

Prepare a series of dilutions from the stock solution to create solutions with a range of known concentrations.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Plot the absorbance versus concentration.

-

Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) if the path length is 1 cm.

The Beer-Lambert law is expressed as: A = εcl

Where:

-

A is the absorbance (unitless).

-

ε is the molar extinction coefficient (M-1cm-1).

-

c is the molar concentration of the substance (M).

-

l is the path length of the cuvette (cm).

-

Visualizations

The following diagram illustrates the general workflow for determining the fluorescence quantum yield using the comparative method.

Caption: Quantum yield determination workflow.

References

Cascade Yellow for Two-Photon Microscopy: A Technical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the suitability of the fluorescent dye Cascade Yellow for two-photon excitation microscopy (TPE or 2PM). While offering some promising spectral characteristics, a critical lack of data on its two-photon absorption cross-section necessitates a careful evaluation by researchers considering its use. This document provides a comprehensive analysis of its known properties, a discussion of the theoretical basis for its use in TPE, and a workflow for its empirical validation.

Photophysical Properties of this compound

This compound is a fluorescent dye known for its large Stokes shift, which is the difference between the peak excitation and peak emission wavelengths. This property is advantageous in fluorescence microscopy as it facilitates the separation of the emission signal from scattered excitation light. A summary of its key one-photon spectral properties is presented below.

| Property | Value | Reference |

| One-Photon Excitation Maximum (λ_1P_ex) | ~399 - 402 nm | [1][2] |

| One-Photon Emission Maximum (λ_em) | ~545 - 549 nm | [1][2] |

| Stokes Shift | ~150 nm | [1] |

| Quantum Yield (Φ) | 0.56 | [2] |

| Molar Extinction Coefficient (ε) | 25,000 cm⁻¹M⁻¹ | [2] |

| Molecular Weight | 563.5 g/mol |

Principles of Two-Photon Excitation and Suitability

Two-photon microscopy relies on the principle of two-photon absorption, a nonlinear optical process where a fluorophore absorbs two lower-energy photons simultaneously to reach the same excited state achieved by absorbing one higher-energy photon.[3]

Caption: Jablonski diagram comparing one-photon and two-photon excitation.

The primary advantages of this technique include deeper tissue penetration, reduced phototoxicity and photobleaching outside the focal volume, and inherent optical sectioning.[3] The efficiency of a fluorophore for TPE is quantified by its two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units. A higher GM value indicates a greater probability of two-photon absorption, leading to a brighter signal.

For this compound:

-

Theoretical Excitation Wavelength: Based on its one-photon excitation maximum of ~400 nm, the predicted two-photon excitation wavelength would be in the 780-820 nm range. This is highly advantageous as it falls squarely within the tunable range of standard Ti:Sapphire lasers used in most two-photon microscopes.

-

The Critical Unknown (σ₂): As of this writing, the two-photon absorption cross-section for this compound has not been reported in peer-reviewed literature. This is the single most important parameter for determining its suitability. Without this value, the efficiency of the dye for TPE remains unknown. For context, fluorophores considered effective for two-photon imaging typically have cross-sections ranging from tens to hundreds of GM.[4]

Workflow for Evaluating Fluorophore Suitability

Researchers must empirically determine the utility of a dye like this compound for their specific application. The following workflow outlines the necessary steps for this evaluation.

Caption: Logical workflow for evaluating a fluorophore for two-photon microscopy.

Experimental Protocols

As no specific, validated protocols exist for using this compound in two-photon microscopy, this section provides a general methodology that can be adapted for its characterization and use.

Sample Preparation for Mitochondrial Labeling

Based on its classification, this compound can be used for studying mitochondria.[1] The following is a general protocol for staining adherent cells.

-

Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution imaging and grow to the desired confluency.

-

Staining Solution: Prepare a stock solution of this compound (e.g., its hydrazide or other reactive form) in anhydrous DMSO. On the day of the experiment, dilute the stock solution in warm cell culture medium or an appropriate buffer (e.g., HBSS) to the desired final concentration (typically in the 1-10 µM range; this requires optimization).

-

Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C. The optimal time will vary by cell type and dye concentration.

-

Wash: Aspirate the staining solution and wash the cells two to three times with warm culture medium or buffer to remove any unbound dye.

-

Imaging: Add fresh warm medium or buffer to the dish. The cells are now ready for imaging.

Caption: Experimental workflow for mitochondrial imaging with a novel dye.

Two-Photon Imaging Parameters

-

Microscope Setup: Power on the Ti:Sapphire laser, microscope, and associated electronics. Allow the laser to warm up for stability.

-

Excitation Wavelength: Tune the laser to the predicted two-photon excitation wavelength, starting around 800 nm. Perform a wavelength scan (e.g., from 760 nm to 840 nm) to find the peak excitation for the brightest signal, if your system allows.

-

Laser Power: Begin with a low laser power at the sample (<5 mW) to find the focal plane and labeled cells. Gradually increase the power until a sufficient signal is detected, while minimizing photobleaching and phototoxicity.

-

Detection: Use a bandpass filter appropriate for the emission of this compound. Given its emission peak at ~549 nm, a filter such as a 550/50 nm or 525/50 nm would be a suitable starting point.

-

Image Acquisition: Set the detector (photomultiplier tube, PMT) gain and offset to capture the signal without saturating the brightest pixels and while keeping the background dark. Acquire a Z-stack through the cells to assess staining and signal quality in three dimensions.

Conclusion and Recommendations

This compound possesses several properties that make it a candidate for two-photon microscopy. Its one-photon spectrum suggests a two-photon excitation wavelength (~800 nm) that is easily accessible with standard lasers, and its large Stokes shift and good quantum yield are beneficial for fluorescence imaging.

However, the critical limiting factor is the absence of a published two-photon absorption cross-section (σ₂) value. Without this data, the efficiency of this compound for TPE is unproven. It may be an inefficient two-photon fluorophore, requiring high laser power that could lead to rapid photobleaching and phototoxicity, negating the primary advantages of the technique.

Recommendations:

-

For researchers with novel applications: If the specific chemical properties of this compound are essential for an experiment, it is worth performing the empirical validation outlined in this guide to determine its performance.

-

For general imaging applications: It is strongly recommended to select a fluorophore that has been specifically designed and characterized for two-photon microscopy. Dyes with published, high two-photon cross-sections in the desired spectral range will provide more reliable and reproducible results with a higher signal-to-noise ratio and lower risk of photodamage.

References

The Aqueous Challenge: A Technical Guide to the Water Solubility and Stability of Cascade Yellow and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the water solubility and stability of Cascade Yellow and explores the potential for its derivatives in aqueous applications. While this compound itself presents significant challenges in terms of water solubility, this paper will delve into its known characteristics and discuss strategies for enhancing its aqueous compatibility through chemical modification, drawing parallels with related fluorescent dyes. This document is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology who are interested in leveraging the fluorescent properties of this chromophore in biological systems.

This compound: A Profile

This compound is a fluorescent dye characterized by its pyridinium and benzenesulfonate moieties.[1] Its core structure gives rise to its fluorescent properties, but also dictates its physicochemical characteristics, most notably its limited solubility in aqueous solutions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. A notable characteristic is its insolubility in water, which significantly restricts its direct application in biological assays and drug delivery systems.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₁N₃O₉S | [1][2] |

| Molecular Weight | 563.5 g/mol | [1][2] |

| IUPAC Name | 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate | [1][2] |

| Water Solubility | Insoluble | [2] |

| Appearance | Purple powder | [3] |

Table 1: Physicochemical Properties of this compound. This table summarizes key properties of this compound, highlighting its insolubility in water.

Stability Profile

The stability of this compound has been noted in the context of polymer degradation, where it is a byproduct. It is thermally stable up to 200°C but degrades under γ-irradiation.[2] Its stability in aqueous solutions at varying pH and in the presence of biological molecules has not been extensively reported, largely due to its poor water solubility.

Enhancing Aqueous Solubility: The Role of Derivatization

The insolubility of this compound in water is a primary obstacle for its use in biological research. However, the precedent set by other fluorescent dyes, such as the Cascade Blue family, demonstrates that chemical modification is a powerful strategy to overcome this limitation. Cascade Blue derivatives, which are based on a pyrenyloxytrisulfonic acid structure, have been successfully functionalized to be water-soluble and reactive towards various biomolecules.[4]

Strategies for modifying this compound to improve its water solubility could include the introduction of polar functional groups, such as additional sulfonate groups, carboxylates, or polyethylene glycol (PEG) chains. These modifications would be expected to increase the molecule's polarity and its ability to form hydrogen bonds with water.

Experimental Protocols for Assessing Solubility and Stability

For researchers aiming to develop and characterize water-soluble this compound derivatives, a suite of standardized experimental protocols is essential. The following sections outline general methodologies for determining water solubility and assessing the stability of fluorescent dyes.

Determination of Water Solubility

A common method for determining the solubility of a compound is the shake-flask method, which is considered the gold standard.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of the this compound derivative is added to a known volume of purified water (e.g., Milli-Q) in a sealed container.

-

Equilibration: The container is agitated (e.g., on a shaker) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved derivative is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).

A workflow for this protocol is visualized in the following diagram.

Figure 1: Shake-Flask Solubility Workflow.

Assessment of Aqueous Stability

The stability of a fluorescent dye in an aqueous environment is critical for its utility. Key aspects to evaluate include pH stability, photostability, and stability in the presence of biological macromolecules.

3.2.1. pH Stability

The fluorescence of a dye can be sensitive to the pH of the solution. To assess this, the fluorescence intensity of the this compound derivative is measured across a range of pH values.

Protocol: pH Stability Assay

-

Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 10) are prepared.

-

Sample Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent and then diluted into each buffer to a final, constant concentration.

-

Fluorescence Measurement: The fluorescence emission spectrum and intensity of each sample are recorded using a spectrofluorometer at a fixed excitation wavelength.

-

Data Analysis: The fluorescence intensity is plotted against pH to generate a pH-stability profile.

The logical flow for a pH stability assessment is shown below.

Figure 2: pH Stability Assessment Logic.

3.2.2. Photostability

Photostability, or resistance to photobleaching, is a crucial parameter for fluorescent probes, especially in applications requiring prolonged light exposure, such as fluorescence microscopy.

Protocol: Photostability Assay

-

Sample Preparation: A solution of the this compound derivative is prepared in a relevant aqueous buffer.

-

Continuous Illumination: The sample is continuously exposed to the excitation light source in a spectrofluorometer or on a microscope.

-

Time-Lapse Measurement: The fluorescence intensity is recorded at regular intervals over a defined period.

-

Data Analysis: The fluorescence intensity is plotted as a function of time to determine the rate of photobleaching.[5]

3.2.3. Stability in Biological Media

For in vitro and in vivo applications, the stability of the dye in the presence of proteins and other biomolecules is important.

Protocol: Stability in Biological Media

-

Media Preparation: Prepare solutions of the this compound derivative in relevant biological media, such as phosphate-buffered saline (PBS) with and without serum proteins (e.g., bovine serum albumin, BSA).

-

Incubation: The samples are incubated at a relevant temperature (e.g., 37°C) for various time points.

-

Analysis: At each time point, the fluorescence properties (intensity and spectrum) are measured. Changes in these properties can indicate degradation or interaction with media components.

Signaling Pathways and Applications

Due to its limited water solubility, this compound has not been widely used as a probe in biological signaling pathways. However, water-soluble derivatives could potentially be employed in a variety of applications, including:

-

Cellular Imaging: As fluorescent labels for proteins, nucleic acids, and other biomolecules.[6]

-

Flow Cytometry: For labeling cells and subcellular components.

-

High-Throughput Screening: As reporters in assays for drug discovery.

The successful development of water-soluble and stable this compound derivatives would open up new avenues for their use as fluorescent probes in biological research, similar to how Cascade Blue derivatives have been utilized.[4]

Conclusion

While this compound in its parent form is unsuitable for most aqueous applications due to its insolubility, the potential for creating water-soluble and stable derivatives through chemical modification is significant. By employing the standardized experimental protocols outlined in this guide, researchers can systematically synthesize and characterize novel this compound derivatives with enhanced aqueous compatibility. The development of such compounds would add a valuable tool to the palette of fluorescent probes available for biological research and drug development. Future work should focus on the rational design and synthesis of these derivatives and a thorough evaluation of their photophysical properties and stability in biologically relevant environments.

References

- 1. This compound | C27H21N3O9S | CID 25137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. mlc-mn.safecollegessds.com [mlc-mn.safecollegessds.com]

- 4. Cascade blue derivatives: water soluble, reactive, blue emission dyes evaluated as fluorescent labels and tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. labinsights.nl [labinsights.nl]

Fundamental principles of Cascade Yellow fluorescence

An In-Depth Technical Guide to the Fundamental Principles of Cascade Yellow Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent dye belonging to the pyridyloxazole class of fluorochromes. It is characterized by its large Stokes shift, which is the difference between the wavelength maxima of its excitation and emission spectra. This property makes it particularly useful in multicolor fluorescence experiments where minimizing spectral overlap is crucial. This compound can be conjugated to various biomolecules, including antibodies and oligonucleotides, and is employed in a range of applications such as fluorescence microscopy, flow cytometry, and neuronal tracing. This guide provides a detailed overview of its core principles, quantitative data, and common experimental protocols.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs a photon of light, causing an electron to move to a higher energy, excited singlet state. The molecule quickly relaxes vibrationally to the lowest level of this excited state and then returns to the ground state by emitting a photon. Because energy is lost during the vibrational relaxation, the emitted photon has lower energy and a longer wavelength than the absorbed photon. This energy difference is known as the Stokes shift. The efficiency of this process is described by the quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in theexcited state).

Physicochemical and Spectroscopic Properties

This compound is an organic dye with a complex aromatic structure. It is classified as a pyridinium ion, an arenesulfonate oxoanion, a pyrrolidinone, and a member of the 1,3-oxazoles[1]. Its reactive forms, such as succinimidyl esters or hydrazides, allow for covalent attachment to biomolecules.

Quantitative Data Summary

The key spectroscopic and physical properties of this compound are summarized in the table below for easy comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~399 - 402 nm | [2][3] |

| Emission Maximum (λem) | ~545 - 549 nm | [2][3] |

| Stokes Shift | ~150 nm | [3] |

| Molar Extinction Coeff. | 25,000 cm⁻¹M⁻¹ | [4] |

| Quantum Yield (Φ) | 0.56 | [4] |

| Fluorescence Lifetime (τ) | Data not available; Lucifer Yellow (~5.4 ns) | [5] |

| Molecular Formula | C₂₇H₂₁N₃O₉S | [1] |

| Molecular Weight | 563.5 g/mol | [1] |

| Photostability | Qualitatively good (based on Cascade Blue) | [1] |

Applications in Research

The unique spectral properties of this compound make it a versatile tool for various biological applications.

-

Fluorescence Microscopy: Its large Stokes shift is advantageous for reducing bleed-through between fluorescence channels in multicolor imaging. It can be used in techniques like immunofluorescence to visualize the localization of specific proteins.

-

Flow Cytometry: this compound can be excited efficiently by the 405 nm violet laser commonly found on modern flow cytometers[3]. Its emission in the yellow-green region of the spectrum allows it to be integrated into complex, multi-color immunophenotyping panels.

-

Neuronal Tracing: Like the related dye Lucifer Yellow CH, this compound is available as an aldehyde-fixable hydrazide derivative[1]. This allows it to be introduced into neurons via microinjection and subsequently fixed in place with paraformaldehyde for detailed morphological studies[1].

-

Bioconjugation: this compound can be covalently attached to primary amines on oligonucleotides and proteins using NHS-ester chemistry, enabling the creation of custom fluorescent probes[6].

Experimental Protocols and Workflows

The following sections provide detailed, generalized protocols for common applications of this compound. Researchers should optimize parameters such as antibody concentrations and incubation times for their specific experimental systems.

Protocol: Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes the use of a this compound-conjugated secondary antibody to detect a primary antibody bound to a target antigen in adherent cells.

Methodology:

-

Cell Preparation: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and rinse the cells twice with Phosphate-Buffered Saline (PBS, pH 7.4).

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization and Blocking: To access intracellular antigens and block non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS) for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer from the cells and incubate with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Remove the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS for 5 minutes each, keeping the samples protected from light.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium. Seal the edges of the coverslip with nail polish.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., DAPI/Hoechst filter set or a custom set with excitation around 400 nm and emission around 550 nm).

Protocol: Cell Surface Staining for Flow Cytometry

This protocol details the staining of cell surface antigens on a single-cell suspension for analysis by flow cytometry.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or tissue. Count the cells and aliquot approximately 1 x 10⁶ cells per tube.

-

Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 1-2 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% sodium azide). Repeat for a total of two washes.

-

Fc Receptor Blocking (Optional but Recommended): To reduce non-specific binding to Fc receptors on immune cells, resuspend the cell pellet in staining buffer containing an Fc blocking reagent and incubate for 10 minutes at 4°C.

-

Antibody Staining: Add the predetermined optimal amount of the this compound-conjugated primary antibody to the cell suspension. Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Washing: Add 2 mL of staining buffer to each tube, centrifuge, and discard the supernatant. Repeat for a total of two washes to remove unbound antibody.

-

Viability Staining (Optional): To exclude dead cells from the analysis, resuspend the cell pellet in staining buffer containing a viability dye (e.g., Propidium Iodide or 7-AAD) and incubate for 5-10 minutes before analysis. This is crucial as dead cells can non-specifically bind antibodies.

-

Final Resuspension: Resuspend the final cell pellet in 0.5 mL of staining buffer. Keep the samples on ice and protected from light until analysis.

-

Data Acquisition: Analyze the samples on a flow cytometer. For this compound, use the 405 nm (violet) laser for excitation and collect the emission signal using a bandpass filter appropriate for its emission peak, such as a 525/50 nm filter[3]. Ensure proper compensation controls are run if other fluorophores are included in the panel.

References

- 1. ulab360.com [ulab360.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 4. Anterograde Transneuronal Tracing and Genetic Control with Engineered Yellow Fever Vaccine YFV-17D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

The Versatility of Yellow Fluorophores in Modern Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cell biology, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes. Among the spectrum of available fluorophores, yellow dyes offer a unique spectral niche, enabling researchers to conduct multiplex experiments with minimal spectral overlap. This technical guide delves into the applications of yellow fluorescent dyes, with a primary focus on the well-characterized CellTrace™ Yellow (CTY) for cell proliferation analysis and an overview of Cascade Yellow, a dye with distinct spectral properties.

Core Principles of Fluorescent Cell Staining

Fluorescent dyes used in cell biology are typically small organic molecules that can be excited by light of a specific wavelength and, in response, emit light at a longer wavelength. This process, known as fluorescence, allows for the highly sensitive detection of labeled cells and subcellular components. The choice of a fluorescent dye depends on several factors, including its spectral properties (excitation and emission maxima), brightness (quantum yield and extinction coefficient), photostability, cell permeability, and potential cytotoxicity.

This compound: A Snapshot

This compound is a fluorescent dye characterized by a significant separation between its excitation and emission peaks, a feature known as a large Stokes shift.[1][2] This property is advantageous as it minimizes the interference between the excitation light and the emitted fluorescence, leading to a better signal-to-noise ratio.

Spectral Properties

The key spectral characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum | ~402 nm | [2][3] |

| Emission Maximum | ~545 nm | [2][3] |

| Stokes Shift | ~143 nm | [1] |

| Extinction Coefficient | 25,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield | 0.56 | [3] |

Table 1: Spectral Properties of this compound.

Applications

This compound is particularly noted for its use in oligonucleotide labeling.[2] Its large Stokes shift and high molar absorptivity make it a suitable reporter molecule for nucleic acid-based assays.[2] It can be incorporated at any position within an oligonucleotide, typically via NHS conjugation chemistry to a primary amine-modified oligonucleotide.[2] While spectrally similar to dyes like Krome Orange and Pacific Orange, for applications such as flow cytometry, newer dyes like Brilliant™ Violet 510 are often considered superior alternatives.[3]

CellTrace™ Yellow (CTY): A Modern Tool for Cell Proliferation and Lineage Tracing

CellTrace™ Yellow (CTY) is a state-of-the-art fluorescent dye designed for long-term cell tracking and the analysis of cell proliferation.[4][5][6] It belongs to a class of dyes that covalently bind to intracellular proteins, ensuring the stain is well-retained within the cells and is distributed equally between daughter cells upon division.[4][7]

Mechanism of Action and Advantages

CTY is a cell-permeant compound that becomes fluorescent once inside the cell, where intracellular esterases cleave off acetate groups, and the dye covalently reacts with free amines on proteins.[7] With each cell division, the fluorescence intensity of the daughter cells is halved.[4] This allows for the clear identification and quantification of successive generations of cells using flow cytometry.[4][8]

Key Advantages of CTY:

-

Superior Brightness and Resolution: CTY provides intense fluorescent staining, enabling the visualization of six or more cell generations before the signal is obscured by cellular autofluorescence.[5][7] The staining is highly uniform, resulting in distinct, well-separated peaks for each generation, often eliminating the need for complex modeling software.[4][7]

-

Low Cytotoxicity: The dye has minimal impact on cell health and proliferative capacity.[5]

-

Long-Term Signal Stability: The covalent binding ensures the dye is retained in cells for several days, making it suitable for long-term studies.[5][7]

-

Multiplexing Capability: CTY is specifically designed for excitation by 532 nm or 561 nm lasers, with an emission maximum at 579 nm.[5][7] This spectral profile minimizes overlap with commonly used fluorophores like FITC and GFP, making it ideal for multi-color experiments.[5]

Quantitative Data Presentation

The performance of CellTrace™ Yellow in resolving cell divisions is a key quantitative metric. The following table summarizes typical data from cell proliferation assays using CTY compared to another common dye, CellTrace™ Violet (CTV).

| Parameter | CellTrace™ Yellow (CTY) | CellTrace™ Violet (CTV) | Reference |

| Resolvable Generations | Up to 9 | Up to 7-8 | [4] |

| Peak Definition | High, with minimal overlap | Moderate, with some overlap in later generations | [4] |

| Background Autofluorescence | Significantly lower | Higher | [4] |

| Impact on Cell Behavior | No detrimental impact on proliferation, survival, or division rates | No detrimental impact on proliferation, survival, or division rates | [4] |

Table 2: Comparative Performance of CellTrace™ Yellow (CTY) for Cell Division Analysis.

Experimental Protocols

This protocol provides a general guideline for staining suspension cells. Optimization may be required for specific cell types and experimental conditions.

-

Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in a protein-free medium (e.g., PBS) at a concentration of 1 x 10⁶ cells/mL.

-

Staining Solution Preparation: Prepare a working solution of CellTrace™ Yellow dye in DMSO or an appropriate buffer as per the manufacturer's instructions. A typical final concentration is in the µM range.

-

Staining: Add the CellTrace™ Yellow working solution to the cell suspension. For every 1 mL of cells, 1 µL of the stock solution is typically used.[7]

-

Incubation: Incubate the cells for 20 minutes at 37°C, protected from light, with gentle agitation.[7][9]

-

Quenching: Add 5 volumes of complete culture medium to the stained cell suspension to quench the unbound dye.

-

Incubation: Incubate for an additional 5 minutes at 37°C.[9]

-

Washing: Pellet the cells by centrifugation and wash them twice with complete culture medium to remove any residual unbound dye.

-

Resuspension: Resuspend the final cell pellet in fresh, pre-warmed complete culture medium.

-

Analysis: The cells are now ready for in vitro or in vivo applications and can be analyzed by flow cytometry or fluorescence microscopy.

While CTY is primarily for proliferation, other yellow-emitting dyes can be used in viability assays. For instance, some viability kits utilize a combination of dyes where a yellow-fluorescent component might indicate a specific cellular state. A general principle for a dye-exclusion viability assay is as follows:

-

Cell Preparation: Prepare a single-cell suspension in a suitable buffer (e.g., PBS).

-

Dye Addition: Add the membrane-impermeable yellow fluorescent dye to the cell suspension.

-

Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.

-

Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. Dead cells with compromised membranes will be stained yellow, while live cells will exclude the dye.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving yellow fluorescent dyes.

Caption: Workflow for a cell proliferation assay using CellTrace™ Yellow.

Caption: A general workflow for in vivo cell lineage tracing.

Caption: MAPK signaling pathway leading to proliferation, assayed by dye dilution.

Conclusion

Yellow fluorescent dyes, particularly modern formulations like CellTrace™ Yellow, are powerful assets for cell biologists. They provide robust and reliable methods for tracking cell division, assessing proliferation, and conducting lineage tracing studies. The favorable spectral properties of these dyes also facilitate their integration into complex, multi-color experiments, which are crucial for dissecting intricate cellular behaviors and signaling networks. As imaging and cytometric technologies continue to advance, the strategic use of the full spectrum of fluorophores, including the versatile yellow dyes, will be paramount in driving new discoveries in fundamental biology and therapeutic development.

References

- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 2. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selectscience.net [selectscience.net]

- 6. Superior properties of CellTrace Yellow™ as a division tracking dye for human and murine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Invitrogen CellTrace Yellow Cell Proliferation Kit, for flow cytometry 180 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 8. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Cascade Yellow: A Comprehensive Technical Guide for Cellular Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascade Yellow is a fluorescent dye that serves as a polar tracer in cellular studies. Its utility lies in its ability to be introduced into and retained within living cells, allowing for the visualization and tracking of cellular processes. This guide provides an in-depth overview of this compound, including its physicochemical properties, experimental protocols for its use, and its applications in various cellular assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fluorescent tracer is paramount for its effective application in cellular studies. These properties dictate the optimal experimental conditions for its use, including appropriate excitation and emission wavelengths, as well as potential interactions with the cellular environment.

| Property | Value | Reference |

| Molecular Formula | C27H21N3O9S | [1][2] |

| Molecular Weight | 563.5 g/mol | [1][2] |

| Excitation Maximum | 402 nm | [3] |

| Emission Maximum | 545 nm | [3] |

| Extinction Coefficient | 25,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield | 0.56 | [3] |

| IUPAC Name | 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate | [1][2] |

Experimental Protocols

The successful use of this compound as a polar tracer hinges on the meticulous execution of experimental protocols. These protocols encompass the methods for introducing the dye into cells, fixing the cells for subsequent analysis, and visualizing the dye's distribution.

Cellular Loading of this compound

The introduction of polar tracers like this compound into the cytoplasm of living cells requires methods that transiently permeabilize the cell membrane.[4] Common techniques include:

-

Microinjection: This technique involves the direct injection of the dye into individual cells using a fine glass micropipette. It offers precise control over the amount of dye delivered to a specific cell.[4]

-

Scrape Loading: In this method, a layer of cultured cells is gently scraped in the presence of the dye. The mechanical stress temporarily disrupts the cell membrane, allowing the dye to enter the cells along the scrape line.[5]

-

Pinocytosis: Some cells can internalize extracellular fluid and solutes through a process called pinocytosis. While less efficient than other methods, it can be a means of loading this compound.[4]

-

ATP-induced Permeabilization: The application of extracellular ATP can transiently open pores in the plasma membrane of some cell types, facilitating the entry of small molecules like this compound.[4]

Fixation of this compound

For many applications, it is necessary to fix the cells after loading with this compound to preserve their morphology and the intracellular distribution of the dye for subsequent imaging and analysis. Aldehyde-based fixatives, such as formaldehyde or glutaraldehyde, are commonly used.[4] It is important to note that some polar tracers may not be well-retained after fixation. However, derivatives of Cascade Blue, a spectrally similar tracer, are available that are fixable.[6]

Visualization of this compound

This compound's fluorescence can be visualized using fluorescence microscopy. The choice of excitation and emission filters should be matched to the spectral properties of the dye (Excitation max: 402 nm, Emission max: 545 nm).[3] For multi-color imaging experiments, this compound can be used in conjunction with other fluorophores with non-overlapping spectra. For instance, it can be simultaneously excited with Cascade Blue for two-color detection.[4]

Applications of this compound in Cellular Studies

This compound's properties as a polar tracer make it a valuable tool for a variety of cellular studies, including cell lineage tracing and the assessment of gap junctional intercellular communication.

Cell Lineage Tracing

Cell lineage tracing is a technique used to identify all the progeny of a single cell.[7][8] By introducing this compound into a progenitor cell, its distribution can be followed through subsequent cell divisions, allowing for the mapping of its descendants. This is particularly useful in developmental biology and stem cell research.[7]

Gap Junction Permeability Assays

Gap junctions are specialized intercellular channels that allow for the direct passage of small molecules and ions between adjacent cells.[9] The permeability of these junctions can be assessed using polar tracers like this compound. In a typical assay, the dye is introduced into a single cell within a coupled population. The extent to which the dye spreads to neighboring cells is a measure of the functional coupling via gap junctions.[5][10] Lucifer Yellow, a dye with similar applications, has been extensively used for this purpose.[5][10][11]

-

Cell Culture: Plate cells at a density that allows for the formation of cell-cell contacts.

-

Dye Loading: Introduce this compound into a single cell or a small group of cells using microinjection or another suitable loading technique.

-

Incubation: Allow time for the dye to diffuse through gap junctions to adjacent cells. The incubation time will vary depending on the cell type and the extent of coupling.

-